molecular formula C19H19ClN2O2 B4147025 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one

3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one

Cat. No.: B4147025
M. Wt: 342.8 g/mol
InChI Key: VUPXVGLDUOPNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a chlorinated dimethylphenoxy group via a propyl chain. The presence of the chlorine and dimethyl groups on the phenoxy ring imparts specific chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via an alkylation reaction, where a suitable alkyl halide (e.g., 3-bromopropyl) reacts with the quinazolinone core in the presence of a base such as potassium carbonate.

    Introduction of the Phenoxy Group: The final step involves the nucleophilic substitution of the propyl halide with 4-chloro-2,6-dimethylphenol, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazolinone core or the phenoxy group.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone compounds, and various substituted phenoxy derivatives.

Scientific Research Applications

3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone
  • 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one is unique due to the specific positioning of the chlorine and dimethyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[3-(4-chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-10-15(20)11-14(2)18(13)24-9-5-8-22-12-21-17-7-4-3-6-16(17)19(22)23/h3-4,6-7,10-12H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPXVGLDUOPNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN2C=NC3=CC=CC=C3C2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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